molecular formula C31H29N7O2 B10919250 3,6-dicyclopropyl-N-[1-ethyl-3-(phenylcarbamoyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

3,6-dicyclopropyl-N-[1-ethyl-3-(phenylcarbamoyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10919250
M. Wt: 531.6 g/mol
InChI Key: YKYNZFMYUFEYGC-UHFFFAOYSA-N
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Description

N~4~-[3-(ANILINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including anilinocarbonyl, ethyl, and cyclopropyl, contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of N4-[3-(ANILINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: The synthesis begins with the preparation of the pyrazole ring by reacting an appropriate hydrazine derivative with a β-diketone under acidic conditions.

    Cyclization to form the pyrazolo[3,4-b]pyridine core: The pyrazole intermediate is then subjected to cyclization with a suitable aldehyde or ketone to form the pyrazolo[3,4-b]pyridine core.

    Introduction of the anilinocarbonyl group: The anilinocarbonyl group is introduced through a nucleophilic substitution reaction using aniline and a suitable carbonyl compound.

    Final functionalization:

Industrial production methods typically involve optimizing these reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

N~4~-[3-(ANILINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds and formation of corresponding hydrolyzed products.

Scientific Research Applications

N~4~-[3-(ANILINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of drugs for treating cancer, inflammation, and infectious diseases.

    Biological Studies: Researchers use this compound to study its effects on cellular processes, including enzyme inhibition, signal transduction, and gene expression.

    Chemical Biology: The compound serves as a tool for probing biological pathways and understanding the molecular mechanisms of disease.

    Industrial Applications: It is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of N4-[3-(ANILINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

N~4~-[3-(ANILINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    Pyrazolo[3,4-b]pyridine derivatives: These compounds share the same core structure but differ in the substituents attached to the pyrazole and pyridine rings. The unique combination of anilinocarbonyl, ethyl, and cyclopropyl groups in the target compound contributes to its distinct chemical and biological properties.

    Amino-pyrazoles: Amino-pyrazoles are another class of compounds with a pyrazole ring and amino substituents. They exhibit different biological activities and are used in various therapeutic applications.

    Triazolo[4,5-b]pyridines: These compounds have a triazole ring fused to a pyridine ring and are known for their diverse biological activities, including enzyme inhibition and receptor modulation.

The uniqueness of N4-[3-(ANILINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C31H29N7O2

Molecular Weight

531.6 g/mol

IUPAC Name

3,6-dicyclopropyl-N-[1-ethyl-3-(phenylcarbamoyl)pyrazol-4-yl]-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C31H29N7O2/c1-2-37-18-25(28(35-37)31(40)32-21-9-5-3-6-10-21)34-30(39)23-17-24(19-13-14-19)33-29-26(23)27(20-15-16-20)36-38(29)22-11-7-4-8-12-22/h3-12,17-20H,2,13-16H2,1H3,(H,32,40)(H,34,39)

InChI Key

YKYNZFMYUFEYGC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2=CC=CC=C2)NC(=O)C3=CC(=NC4=C3C(=NN4C5=CC=CC=C5)C6CC6)C7CC7

Origin of Product

United States

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